

Spectroscopic Profile of 3-Fluoro-5-formylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoro-5-formylbenzonitrile**

Cat. No.: **B581179**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Fluoro-5-formylbenzonitrile** (C_8H_4FNO), a valuable building block in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Core Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on computational predictions from reputable chemical databases. These predictions offer a robust estimation of the expected spectral characteristics of **3-Fluoro-5-formylbenzonitrile** and are invaluable for its identification and characterization.

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.0	Singlet	-	Aldehyde Proton (CHO)
~8.2	Singlet	-	Aromatic Proton
~8.0	Doublet of Doublets	~8, ~2	Aromatic Proton
~7.8	Doublet of Triplets	~8, ~2	Aromatic Proton

Predicted using advanced computational algorithms.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde Carbonyl (C=O)
~163 (d, $J \approx 250$ Hz)	Carbon-Fluorine (C-F)
~138	Aromatic Carbon
~132	Aromatic Carbon
~125 (d, $J \approx 10$ Hz)	Aromatic Carbon
~120 (d, $J \approx 25$ Hz)	Aromatic Carbon
~116	Nitrile Carbon (C≡N)
~115	Aromatic Carbon

Predicted using advanced computational algorithms. The carbon attached to fluorine exhibits a characteristic doublet due to spin-spin coupling.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~2230	Strong	Nitrile (C≡N) Stretch
~1700	Strong	Aldehyde Carbonyl (C=O) Stretch
~1600, ~1470	Medium-Strong	Aromatic C=C Bending
~1250	Strong	C-F Stretch
~900-700	Strong	Aromatic C-H Out-of-plane Bending

Predicted based on typical vibrational modes for the functional groups present.

Table 4: Mass Spectrometry (MS) Data

Parameter	Value	Source
Molecular Formula	C ₈ H ₄ FNO	PubChem[1]
Molecular Weight	149.12 g/mol	PubChem[1]
Exact Mass	149.0277 Da	PubChem[1]
Predicted m/z	149.0277 [M] ⁺ , 150.0310 [M+H] ⁺	PubChem[1]

Experimental Protocols

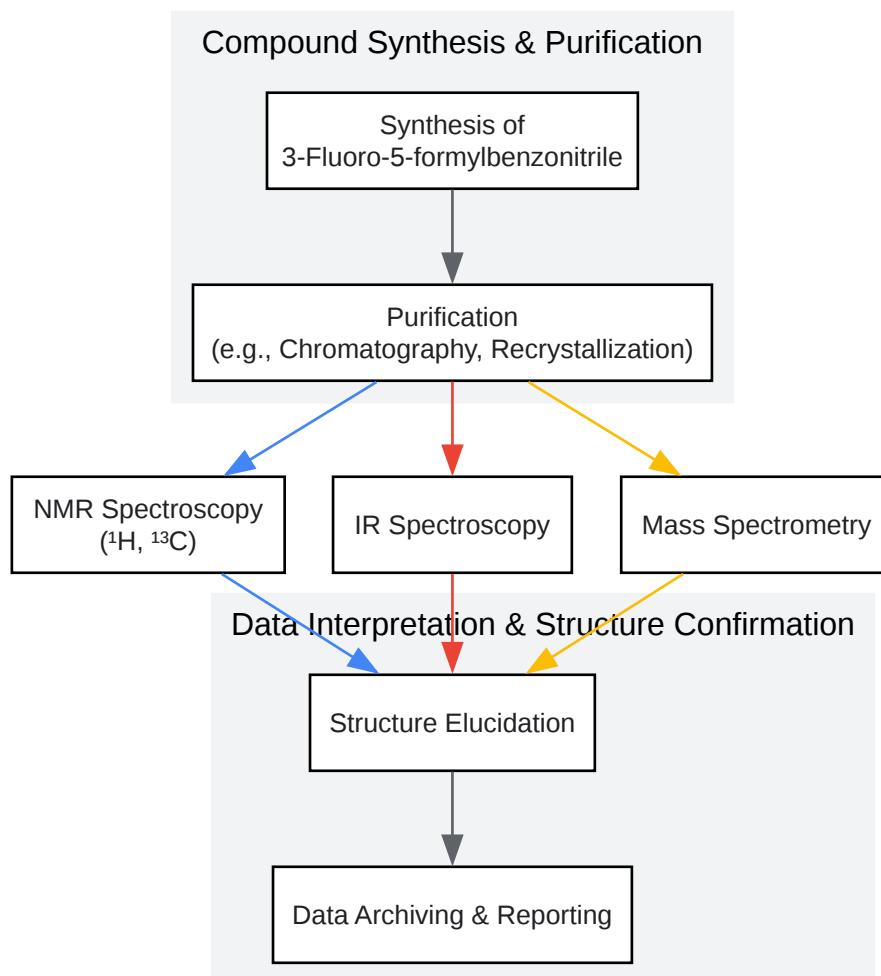
The following sections outline generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoro-5-formylbenzonitrile** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a final volume of 0.5-0.7 mL in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Employ a relaxation delay appropriate for quaternary carbons and carbons attached to electronegative atoms.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:


- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum in the desired mass range.
 - For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and confirm the elemental composition.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-5-formylbenzonitrile | C₈H₄FNO | CID 44754917 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-5-formylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581179#3-fluoro-5-formylbenzonitrile-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com